molecular formula C11H13FN2O4 B14937516 3-ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide

3-ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide

Katalognummer: B14937516
Molekulargewicht: 256.23 g/mol
InChI-Schlüssel: UYJVJWKKHBBSDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide is an organic compound with the molecular formula C₁₁H₁₃FN₂O₄ It is characterized by the presence of an ethoxy group, a fluoro-substituted nitrophenyl ring, and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide typically involves the reaction of 2-fluoro-5-nitroaniline with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 2-fluoro-5-nitroaniline attacks the carbonyl carbon of ethyl 3-bromopropionate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include amine derivatives, oxides, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethoxy-N-(2-chloro-5-nitrophenyl)propanamide
  • 3-Ethoxy-N-(2-bromo-5-nitrophenyl)propanamide
  • 3-Ethoxy-N-(2-iodo-5-nitrophenyl)propanamide

Uniqueness

3-Ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H13FN2O4

Molekulargewicht

256.23 g/mol

IUPAC-Name

3-ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide

InChI

InChI=1S/C11H13FN2O4/c1-2-18-6-5-11(15)13-10-7-8(14(16)17)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,15)

InChI-Schlüssel

UYJVJWKKHBBSDB-UHFFFAOYSA-N

Kanonische SMILES

CCOCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.